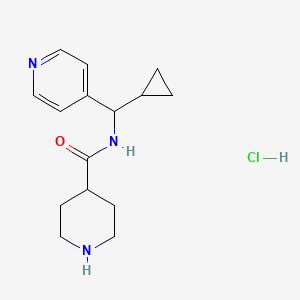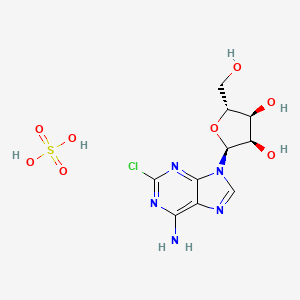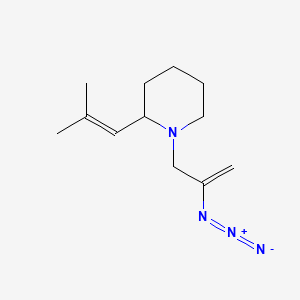![molecular formula C13H18N2 B11833050 1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11833050.png)
1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[410]heptan-6-yl]methanamine is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Bicyclic Core: This is achieved through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Introduction of the Phenyl Group: This step usually involves a Friedel-Crafts alkylation or acylation reaction, where the phenyl group is introduced onto the bicyclic core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as palladium or platinum, can also be employed to facilitate specific reaction steps and improve overall productivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding amines or alcohols, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic core, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted derivatives, such as phenyl-substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for high-affinity binding to these targets, modulating their activity and leading to various biochemical and physiological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-[(1R,6R,7S)-2-Oxabicyclo[4.1.0]heptan-7-yl]methanamine
- **1-[(1R,6R,7S)-2-Azabicyclo[4.1.0]heptan-7-yl]methanamine
Uniqueness
1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine is unique due to the presence of the phenyl group, which enhances its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research.
Eigenschaften
Molekularformel |
C13H18N2 |
|---|---|
Molekulargewicht |
202.30 g/mol |
IUPAC-Name |
[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine |
InChI |
InChI=1S/C13H18N2/c14-9-13-6-7-15-8-11(13)12(13)10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,14H2/t11-,12-,13+/m1/s1 |
InChI-Schlüssel |
CLYUNZONNBWOAI-UPJWGTAASA-N |
Isomerische SMILES |
C1CNC[C@H]2[C@@]1([C@@H]2C3=CC=CC=C3)CN |
Kanonische SMILES |
C1CNCC2C1(C2C3=CC=CC=C3)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,3'-Biquinoline]-2'-carboxamide](/img/structure/B11832980.png)
![7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B11832982.png)


![1-[4-(Benzyloxy)benzoyl]piperazine](/img/structure/B11832997.png)

![Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate](/img/structure/B11833013.png)


![1-[1-(3-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine](/img/structure/B11833027.png)
![tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11833040.png)
![(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11833054.png)

